(2-Bromo-6-ethoxyphenyl)methanamine
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Overview
Description
(2-Bromo-6-ethoxyphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a bromine atom and an ethoxy group attached to a benzene ring, with a methanamine group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-ethoxyphenyl)methanamine typically involves the bromination of 2-ethoxyphenylmethanamine. The process can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-ethoxyphenyl)methanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in combination with TEMPO as an oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Imines, nitriles, or oximes.
Reduction: Primary or secondary amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
(2-Bromo-6-ethoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-6-ethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the bromine and ethoxy groups can influence its binding affinity and specificity towards these targets. The methanamine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-6-methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Bromo-6-ethoxyphenyl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
(2-Chloro-6-ethoxyphenyl)methanamine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(2-Bromo-6-ethoxyphenyl)methanamine is unique due to the specific combination of the bromine atom and the ethoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Properties
IUPAC Name |
(2-bromo-6-ethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOKVLMCMVSMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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